molecular formula C22H25N3O3S B15133781 CID 156588568

CID 156588568

Cat. No.: B15133781
M. Wt: 411.5 g/mol
InChI Key: JHWHNUKBSCRFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD38 inhibitor 78c is a potent and selective inhibitor of the enzyme CD38, which is involved in the breakdown of nicotinamide adenine dinucleotide (NAD+). This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cardiovascular diseases, metabolic disorders, and age-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CD38 inhibitor 78c involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of CD38 inhibitor 78c typically involves optimizing the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: CD38 inhibitor 78c undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of CD38 inhibitor 78c with modified functional groups, which can enhance or alter its biological activity .

Mechanism of Action

CD38 inhibitor 78c exerts its effects by inhibiting the enzymatic activity of CD38, which is responsible for the breakdown of NAD+. By blocking CD38, the compound increases NAD+ levels in cells, leading to enhanced metabolic function and improved cellular health. The molecular targets and pathways involved include:

Comparison with Similar Compounds

CD38 inhibitor 78c is unique in its high potency and selectivity for CD38. Similar compounds include:

CD38 inhibitor 78c stands out due to its synthetic origin and well-characterized mechanism of action, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C22H25N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,24H,4-7,9-10H2,1-2H3

InChI Key

JHWHNUKBSCRFDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)N[C]4CC[C](CC4)OCCOC

Origin of Product

United States

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